1-(oxolan-3-yl)-1H-pyrazol-3-amine
Description
1-(Oxolan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a tetrahydrofuran (oxolane) substituent at the 1-position of the pyrazole ring. The oxolane group introduces a heterocyclic oxygen atom, which may enhance solubility and hydrogen-bonding capacity compared to purely aliphatic substituents.
Properties
IUPAC Name |
1-(oxolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKLHKNLUJHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of oxolane derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of oxolane and pyrazole intermediates, followed by their coupling under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(oxolan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(oxolan-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(oxolan-3-yl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 1-(oxolan-3-yl)-1H-pyrazol-3-amine with structurally similar pyrazol-3-amine derivatives:
Key Observations :
- Oxolane vs.
- Adamantane vs. Oxolane : The adamantyl group’s high lipophilicity contrasts with the oxolane’s balance of solubility and moderate hydrophobicity, making the latter more suitable for aqueous environments .
- tert-Butyl vs. Oxolane : While tert-butyl offers steric protection, the oxolane group’s oxygen atom enables hydrogen bonding, which could enhance target affinity .
Biological Activity
1-(oxolan-3-yl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
1-(oxolan-3-yl)-1H-pyrazol-3-amine has the molecular formula and features a unique oxolan ring attached to a pyrazole moiety. Its structural formula can be represented as follows:
- Molecular Formula :
- SMILES : C1COCC1CN2C=CC(=N2)N
- InChI : InChI=1S/C8H13N3O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2
Biological Activity Overview
Research indicates that 1-(oxolan-3-yl)-1H-pyrazol-3-amine exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to inhibit bacterial growth by disrupting metabolic pathways or inhibiting enzyme functions critical for bacterial survival.
Anticancer Activity
The anticancer potential of 1-(oxolan-3-yl)-1H-pyrazol-3-amine has been a focal point in recent studies. The compound has demonstrated antiproliferative effects on several cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 15.4 |
| Breast Cancer | MDA-MB-231 | 12.7 |
| Colorectal Cancer | HCT116 | 18.5 |
| Prostate Cancer | PC3 | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types .
The biological activity of 1-(oxolan-3-yl)-1H-pyrazol-3-amine is primarily mediated through its interaction with key molecular targets involved in cancer progression and microbial resistance. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as topoisomerases and kinases that are pivotal in cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Action : By targeting bacterial enzymes, it disrupts essential metabolic processes, leading to cell death.
Case Studies and Experimental Findings
Recent studies have focused on synthesizing derivatives of 1-(oxolan-3-yl)-1H-pyrazol-3-amine to enhance its biological activity. For instance, modifications to the pyrazole ring have been explored to improve selectivity and potency against specific cancer types.
Example Study
A study published in September 2022 synthesized various derivatives of pyrazole compounds and evaluated their anticancer properties. Among these, derivatives containing the oxolan moiety exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to their counterparts lacking this structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
